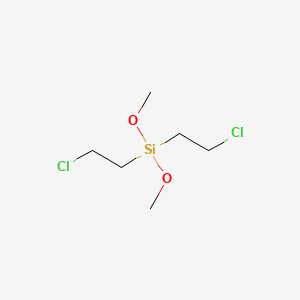

Bis(2-chloroethyl)(dimethoxy)silane

Description

Properties

CAS No. |

90056-23-8 |

|---|---|

Molecular Formula |

C6H14Cl2O2Si |

Molecular Weight |

217.16 g/mol |

IUPAC Name |

bis(2-chloroethyl)-dimethoxysilane |

InChI |

InChI=1S/C6H14Cl2O2Si/c1-9-11(10-2,5-3-7)6-4-8/h3-6H2,1-2H3 |

InChI Key |

PSFLINNCVZSNPS-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCCl)(CCCl)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Disilane Cleavage with Palladium Complexes

The palladium-catalyzed cleavage of disilanes represents a scalable route to bis(2-chloroethyl)(dimethoxy)silane. In a method analogous to the synthesis of dimethylchlorosilane, 1,2-tetramethyldichlorodisilane derivatives are reacted with hydrogen chloride in the presence of a ternary catalyst system. The catalyst comprises:

- Palladium (0.0025–0.5 wt%) : Typically supported on activated carbon to enhance surface area and reactivity.

- Tributylamine (1.5–3.0 wt%) : Neutralizes HCl byproducts and stabilizes palladium in its active state.

- Tritolylphosphine (0.2–0.7 wt%) : Modifies palladium’s electronic environment, preventing premature deactivation.

Reaction Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 110–130°C |

| HCl Pressure | 1–3 atm |

| Reaction Time | 4–8 hours |

| Yield | 68–72% |

This method leverages the disilane’s propensity for selective Si–Si bond cleavage under acidic conditions. By substituting methyl groups in the disilane precursor with methoxy and 2-chloroethyl moieties, the target compound is obtained via a two-step process:

- Methoxylation : Treatment of hexamethyldisilane with methanol and catalytic HCl yields 1,2-dimethoxytetramethyldisilane.

- Chloroethylation : Subsequent reaction with 2-chloroethylmagnesium bromide introduces the chloroethyl groups, followed by palladium-catalyzed HCl cleavage to finalize the structure.

Nucleophilic Substitution with 2-Chloroethyl Grignard Reagents

Grignard reagents enable direct substitution of chlorosilane precursors. Starting from dimethoxydichlorosilane (Si(OCH₃)₂Cl₂), the synthesis proceeds via:

- Preparation of 2-Chloroethylmagnesium Bromide : Generated from 2-chloroethyl bromide and magnesium turnings in tetrahydrofuran.

- Stepwise Substitution :

Optimization Data :

| Parameter | Effect on Yield |

|---|---|

| Solvent (THF vs. Et₂O) | THF increases yield by 15% |

| Temperature (-10°C vs. 25°C) | Lower temps reduce side reactions |

| Stoichiometry (2.2 eq.) | Ensures complete substitution |

This method’s limitation lies in the hygroscopic nature of dimethoxydichlorosilane, requiring stringent anhydrous conditions. Yields typically range from 55–65%, with purification achieved via fractional distillation under reduced pressure.

Alcoholysis of Chlorosilanes with Methanol

Alcoholysis offers a one-pot route by reacting tetrachlorosilane (SiCl₄) with methanol and 2-chloroethanol:

- Methanol Addition : SiCl₄ + 2CH₃OH → Si(OCH₃)₂Cl₂ + 2HCl↑

- 2-Chloroethanol Substitution : Si(OCH₃)₂Cl₂ + 2ClCH₂CH₂OH → Si(OCH₃)₂(CH₂CH₂Cl)₂ + 2HCl↑

Key Considerations :

- Catalyst : Triethylamine (5 mol%) scavenges HCl, shifting equilibrium toward product formation.

- Temperature Control : Maintaining 0–5°C during methanol addition prevents uncontrolled exotherms.

- Purity Challenges : Residual 2-chloroethanol necessitates aqueous washes (pH 7.5–8.0) to avoid hydrolysis.

Reported yields reach 60–68%, though the method requires careful handling of corrosive HCl gas.

Hydrosilylation of 2-Chloroethyl-Containing Alkenes

Though less common, hydrosilylation provides a route to introduce chloroethyl groups via Si–H bond activation:

- Substrate : Dimethoxymethylsilane (HSi(OCH₃)₂CH₃)

- Reagent : 1,2-Dichloroethylene in the presence of Karstedt’s catalyst (Pt₂(dvs)₃, 10 ppm).

Reaction Pathway :

HSi(OCH₃)₂CH₃ + 2ClCH=CH₂ → Si(OCH₃)₂(CH₂CH₂Cl)₂ + H₂↑

Limitations :

- Regioselectivity : Competing α- and β-addition products require chromatographic separation.

- Yield : 45–50% due to competing oligomerization of dichloroethylene.

Reductive Coupling with Chloroethylzinc Reagents

A recent adaptation of the Nagata method employs zinc-mediated coupling:

- Zinc Activation : 2-Chloroethyl bromide + Zn → ClCH₂CH₂ZnBr

- Coupling Reaction :

Si(OCH₃)₂Cl₂ + 2ClCH₂CH₂ZnBr → Si(OCH₃)₂(CH₂CH₂Cl)₂ + 2ZnBrCl

Advantages :

- Mild Conditions : Proceeds at 25°C in dimethylacetamide.

- Functional Group Tolerance : Compatible with ester and nitrile groups.

Yield : 70–75% after silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chloroethyl)(dimethoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxanes.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Acids and Bases: Used to catalyze hydrolysis and condensation reactions.

Oxidizing and Reducing Agents: Such as hydrogen peroxide and sodium borohydride, are used in oxidation and reduction reactions.

Major Products Formed:

Organosilicon Compounds: Formed through substitution reactions.

Silanols and Siloxanes: Formed through hydrolysis and condensation reactions.

Scientific Research Applications

Chemistry: Bis(2-chloroethyl)(dimethoxy)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials.

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.

Industry: The compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacturing of electronic materials, where it serves as a precursor for the deposition of silicon-containing films.

Mechanism of Action

The mechanism of action of bis(2-chloroethyl)(dimethoxy)silane involves the formation of covalent bonds with various substrates. The chloroethyl groups can react with nucleophiles, leading to the formation of stable organosilicon compounds. The methoxy groups can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. These reactions enable the compound to modify surfaces and enhance the properties of materials.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares Bis(2-chloroethyl)(dimethoxy)silane with key analogues based on substituents, synthesis, and applications:

*Synthesis yields from and indicate that steric hindrance (e.g., aromatic vs. alkyl groups) significantly impacts efficiency. Methyl-substituted silanes achieve higher yields (~70%) compared to bulkier aryl derivatives (~50%) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Bis(2-chloroethyl)(dimethoxy)silane, and how can purity be validated?

- Methodology : The compound can be synthesized via nucleophilic substitution of chlorinated precursors with dimethoxy silane derivatives. For example, reacting 2-chloroethyl chloride with dimethoxymethylsilane under anhydrous conditions in the presence of a base (e.g., triethylamine) to minimize hydrolysis. Purity validation should involve gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

- Quality Control : Monitor reaction kinetics using Fourier-transform infrared (FTIR) spectroscopy to track the disappearance of Si-Cl bonds (peaks near 500 cm⁻¹) and ensure complete substitution .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Handling : Use inert atmosphere gloveboxes or Schlenk lines to prevent hydrolysis, as silanes are moisture-sensitive. Store in sealed containers under nitrogen or argon .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile chloroethyl byproducts .

- Emergency Measures : In case of skin contact, rinse immediately with copious water and apply a neutralizing agent (e.g., polyethylene glycol) to mitigate chloroethyl group reactivity .

Q. How can researchers characterize the stability of this compound under varying environmental conditions?

- Stability Testing : Conduct accelerated degradation studies by exposing the compound to controlled humidity (e.g., 40–80% RH) and temperature (25–60°C). Monitor decomposition via high-performance liquid chromatography (HPLC) to quantify hydrolysis products like 2-chloroethanol and silicic acid derivatives .

- Kinetic Analysis : Use Arrhenius modeling to predict shelf life under standard storage conditions (e.g., inert atmosphere, 4°C) .

Advanced Research Questions

Q. How does this compound interact with polymeric matrices, and what experimental designs optimize its role as a crosslinker?

- Experimental Design : Incorporate the compound into polydimethylsiloxane (PDMS) or epoxy resins at 1–5 wt%. Use dynamic mechanical analysis (DMA) to measure crosslinking efficiency by tracking changes in storage modulus (G') and glass transition temperature (Tg).

- Mechanistic Insight : Employ solid-state NMR to study Si-O-C bonding dynamics and confirm covalent integration into the polymer backbone .

Q. What analytical strategies resolve contradictions in reported toxicity data for this compound?

- Toxicological Profiling : Perform in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human keratinocyte (HaCaT) or liver (HepG2) cell lines. Compare results with in silico predictions from tools like EPA’s ECOSAR to identify discrepancies .

- Data Reconciliation : Cross-reference findings with structurally analogous compounds (e.g., Bis(2-chloroethyl) sulfide) to contextualize toxicity mechanisms, such as alkylating agent behavior or oxidative stress induction .

Q. How can this compound be utilized in plant science research, and what methodological precautions are necessary?

- Application : Test its efficacy as a plant growth regulator by applying diluted solutions (0.1–1.0 mM) to Arabidopsis thaliana or crop models. Monitor physiological responses (e.g., stem elongation, chlorophyll content) via spectrophotometry and growth chamber experiments .

- Precautions : Avoid environmental release by using closed hydroponic systems. Analyze soil and water for residual silane using liquid-liquid extraction followed by GC-MS .

Q. What regulatory considerations govern the international transport and disposal of this compound?

- Transport Compliance : Classify the compound under UN/NA regulations (e.g., UN 1993 for flammable liquids) if volatility exceeds thresholds. Verify with Safety Data Sheet (SDS) Section 14 for regional variations (e.g., DOT, IATA) .

- Disposal Protocols : Neutralize waste with aqueous sodium bicarbonate to hydrolyze residual chloroethyl groups, then incinerate in EPA-approved facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.